6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C8H9ClN4. It is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can effectively halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .
Mode of Action
This compound interacts with CDK2 by binding to the ATP adenine region of the enzyme, similar to the ligand roscovitine . This interaction inhibits the enzymatic activity of CDK2, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation . The compound’s action on the cell cycle pathway can have downstream effects on other pathways related to cell growth and survival.
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . The compound also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine has been found to have a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine) . This suggests that it is capable of binding to the enzyme and strongly inhibiting its activity .
Cellular Effects
In cellular studies, this compound has been shown to significantly inhibit the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2/cyclin A2 . It has been found to exert significant inhibitory activity against this enzyme, suggesting that it may bind to the enzyme and inhibit its function . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has been observed that the compound exerts a significant alteration in cell cycle progression over time, in addition to inducing apoptosis within HCT cells .
Metabolic Pathways
Given its structural resemblance to the substrates for the enzyme xanthine oxidase, it may interact with this enzyme and potentially affect related metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyrazolo[3,4-d]pyrimidine with isopropylamine in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and organic solvents such as DMF are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the isopropyl group but shares the core structure.
4-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with a different position of the chlorine atom.
Uniqueness
6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group at the 1-position and the chlorine atom at the 6-position provides distinct steric and electronic properties that can enhance its interaction with biological targets .
Properties
IUPAC Name |
6-chloro-1-propan-2-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)13-7-6(4-11-13)3-10-8(9)12-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLSHPPSYMWMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2C=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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